molecular formula C16H19BN2O3 B14116631 2-(1H-Pyridin-2-one)pyridine-4-boronic acid pinacol ester CAS No. 1402172-62-6

2-(1H-Pyridin-2-one)pyridine-4-boronic acid pinacol ester

Cat. No.: B14116631
CAS No.: 1402172-62-6
M. Wt: 298.1 g/mol
InChI Key: WULPAZIXVYIKJT-UHFFFAOYSA-N
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Description

2-(1H-Pyridin-2-one)pyridine-4-boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyridin-2-one)pyridine-4-boronic acid pinacol ester typically involves the reaction of pyridine derivatives with boronic acid or boronic ester reagents. One common method is the halogen-metal exchange followed by borylation. This process involves the use of halogenated pyridine, which undergoes a reaction with a metal reagent (such as lithium or magnesium) to form an organometallic intermediate. This intermediate is then reacted with a boronic ester to form the desired product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyridin-2-one)pyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are typically biaryl compounds .

Mechanism of Action

The mechanism of action of 2-(1H-Pyridin-2-one)pyridine-4-boronic acid pinacol ester involves its ability to participate in various chemical reactions, particularly Suzuki-Miyaura cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophilic species in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which are essential for the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Pyridin-2-one)pyridine-4-boronic acid pinacol ester is unique due to the presence of both the 1H-pyridin-2-one and pyridine moieties, which provide distinct reactivity and properties. This makes it particularly useful in specific synthetic applications where other boronic esters may not be as effective .

Properties

CAS No.

1402172-62-6

Molecular Formula

C16H19BN2O3

Molecular Weight

298.1 g/mol

IUPAC Name

1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridin-2-one

InChI

InChI=1S/C16H19BN2O3/c1-15(2)16(3,4)22-17(21-15)12-8-9-18-13(11-12)19-10-6-5-7-14(19)20/h5-11H,1-4H3

InChI Key

WULPAZIXVYIKJT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3C=CC=CC3=O

Origin of Product

United States

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